molecular formula C24H21BrN2O B11981225 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] CAS No. 303059-81-6

9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B11981225
CAS No.: 303059-81-6
M. Wt: 433.3 g/mol
InChI Key: IBGHFIKHBLJQFH-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a bromine atom, a naphthalene moiety, and a pyrazolo-oxazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds. This reaction involves the coupling of a brominated precursor with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often require a solvent such as toluene or ethanol and are conducted under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The spiro linkage and the presence of the bromine atom may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and pyrazolo-oxazine compounds. For example:

    Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] derivatives: These compounds share a similar core structure but may differ in the substituents attached to the rings.

    Naphthalene derivatives: Compounds with a naphthalene moiety that exhibit similar electronic properties and reactivity.

The uniqueness of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] lies in its specific combination of functional groups and the spiro linkage, which confer distinct chemical and biological properties .

Properties

CAS No.

303059-81-6

Molecular Formula

C24H21BrN2O

Molecular Weight

433.3 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C24H21BrN2O/c25-19-9-10-23-20(14-19)22-15-21(26-27(22)24(28-23)11-3-4-12-24)18-8-7-16-5-1-2-6-17(16)13-18/h1-2,5-10,13-14,22H,3-4,11-12,15H2

InChI Key

IBGHFIKHBLJQFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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